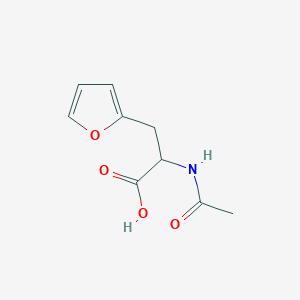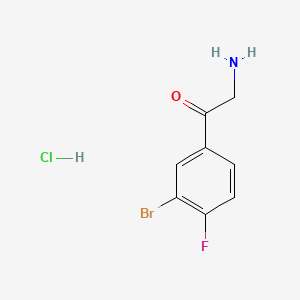![molecular formula C9H22N2 B13507309 [2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)
[2-(Aminomethyl)-2-ethylbutyl]dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Aminomethyl)-2-ethylbutyl]dimethylamine is an organic compound with the molecular formula C₇H₁₈N₂ It is a derivative of dimethylamine, characterized by the presence of an aminomethyl group attached to a 2-ethylbutyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-2-ethylbutyl]dimethylamine typically involves the reaction of 2-ethylbutylamine with formaldehyde and dimethylamine. The process can be summarized as follows:
Starting Materials: 2-ethylbutylamine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 50-60°C.
Procedure: The 2-ethylbutylamine is first reacted with formaldehyde to form an intermediate imine. This intermediate then undergoes nucleophilic addition with dimethylamine to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as acid or base catalysts, can also enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be used under mild conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Chemistry:
Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the field of central nervous system disorders.
Biochemical Research: It can be used as a reagent in biochemical assays to study enzyme activities and protein interactions.
Industry:
Polymer Production: It can be used as a monomer or co-monomer in the production of specialty polymers.
Surfactants: The compound can be incorporated into surfactant formulations for enhanced performance.
作用機序
The mechanism of action of [2-(Aminomethyl)-2-ethylbutyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. In drug development, it can act as an agonist or antagonist, depending on the target pathway.
類似化合物との比較
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
2-Ethylbutylamine: A primary amine with a 2-ethylbutyl chain.
N,N-Dimethyl-1,3-propanediamine: A compound with a similar structure but different chain length.
Uniqueness:
Structural Complexity: [2-(Aminomethyl)-2-ethylbutyl]dimethylamine has a more complex structure compared to its simpler analogs, providing unique reactivity and interaction profiles.
特性
分子式 |
C9H22N2 |
|---|---|
分子量 |
158.28 g/mol |
IUPAC名 |
2,2-diethyl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-5-9(6-2,7-10)8-11(3)4/h5-8,10H2,1-4H3 |
InChIキー |
IIXQGSCPSKVKFC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CN)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)

![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)

![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)






